molecular formula C18H15FN2O3S B2699027 N'-[(4-fluorophenyl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380063-76-1

N'-[(4-fluorophenyl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2699027
CAS No.: 2380063-76-1
M. Wt: 358.39
InChI Key: YYRYREODPDBJGW-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 4-(furan-3-yl)thiophene-2-carbaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final oxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-15-3-1-12(2-4-15)8-20-17(22)18(23)21-9-16-7-14(11-25-16)13-5-6-24-10-13/h1-7,10-11H,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRYREODPDBJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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